(R)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a tetrahydro-2H-pyran-4-yl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydro-2H-pyran-4-yl acetic acid and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.
2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
®-2-((Methoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific chiral configuration and the presence of both methoxycarbonyl and tetrahydro-2H-pyran-4-yl groups
Properties
Molecular Formula |
C9H15NO5 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H15NO5/c1-14-9(13)10-7(8(11)12)6-2-4-15-5-3-6/h6-7H,2-5H2,1H3,(H,10,13)(H,11,12)/t7-/m1/s1 |
InChI Key |
PCRRPOJDJXDSHT-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)N[C@H](C1CCOCC1)C(=O)O |
Canonical SMILES |
COC(=O)NC(C1CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.